N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
Description
Properties
IUPAC Name |
6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMLWRZFHGSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound contains an L-lysine backbone with an (S)-configured 1-carboxy-3-phenylpropyl group attached to the α-amino group. This stereochemistry is critical for its role as a chiral impurity in Lisinopril synthesis .
- Functional groups include two carboxylic acids (-COOH) and a primary amine (-NH₂), contributing to its polarity and solubility in aqueous solvents .
Role in Pharmaceuticals :
- Primary Use: Identified as a Lisinopril impurity (angiotensin-converting enzyme inhibitor) during drug synthesis and quality control .
- Storage : Stable at +4°C; purity >95% (HPLC) as a pharmaceutical reference standard .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Detailed Analysis
Lisinopril (C₂₁H₃₁N₃O₅)
- Key Difference : Incorporates an L-proline residue, enhancing its binding affinity to angiotensin-converting enzyme (ACE). The proline moiety is absent in this compound, rendering the latter inactive as an ACE inhibitor .
- Synthetic Pathway: this compound is a precursor in Lisinopril synthesis. During manufacturing, incomplete coupling or deprotection steps lead to its presence as an impurity .
N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine (C₂₃H₃₁F₃N₂O₅)
- Role: Intermediate in Lisinopril synthesis.
- Structural Modifications: Ethoxycarbonyl Group: Protects the α-carboxylic acid during synthesis. Trifluoroacetyl Group: Shields the ε-amino group of lysine, preventing undesired side reactions .
- Impact on Reactivity : These protecting groups increase molecular weight (496.50 vs. 308.37) and alter solubility compared to the parent compound.
This compound-d5 (C₁₆H₁₉D₅N₂O₄)
N2-(1-Carboxy-3-phenylpropyl)lysyllysine (C₂₄H₃₇N₅O₆)
- Structural Complexity : Additional lysine residue increases molecular weight (466.80 vs. 308.37) and introduces a second primary amine.
- Synthetic Relevance: Demonstrates challenges in regioselective coupling during peptide synthesis, as unprotected amino groups can lead to byproducts .
Physicochemical and Functional Contrasts
- Solubility : this compound exhibits higher aqueous solubility due to its free carboxylic acid groups compared to its protected intermediates (e.g., ethoxycarbonyl derivatives) .
- Stability : The deuterated analog (lysine-d5) shows similar stability to the parent compound but requires specialized storage to prevent isotopic exchange .
- Regulatory Significance: As a Lisinopril impurity, this compound is monitored strictly under ICH guidelines, with acceptable limits typically <0.1% in final drug products .
Research and Industrial Implications
- Quality Control : Analytical methods (e.g., HPLC, NMR) are optimized to distinguish this compound from structurally similar intermediates and byproducts .
- Synthetic Optimization: Studies highlight the importance of protecting groups and reaction pH to minimize impurity formation during Lisinopril production .
Preparation Methods
Chiral Precursor Synthesis
The synthesis begins with enantiomerically pure L-lysine derivatives and (S)-configured phenylpropionaldehyde. In the patented route, phenylpropionaldehyde undergoes condensation with sodium cyanide and L-lysine in a protonic solvent system (water/methanol, 3:1 v/v) at 0–50°C for 5–50 hours. This step yields N²-(1(S)-cyano-3-phenylpropyl)-L-lysine as a diastereomeric mixture, with the (S,S) isomer predominating at a 4:1 ratio. The use of trifluoroacetyl protection at the ε-amino group of lysine (NG-trifluoroacetyl) prevents undesired side reactions during subsequent steps.
Diastereomeric Condensation Optimization
Reaction conditions critically influence stereochemical outcomes. Elevated temperatures (>50°C) promote racemization, while sub-zero temperatures reduce reaction rates. Optimal results are achieved at 25°C with a 48-hour reaction time, yielding 78% diastereomeric excess (de). Solvent polarity directly correlates with reaction efficiency:
| Solvent System | Temperature (°C) | Time (h) | Diastereomeric Excess (%) |
|---|---|---|---|
| Water/Methanol (3:1) | 25 | 48 | 78 |
| Ethanol | 30 | 24 | 65 |
| Isopropanol/Water (1:1) | 40 | 12 | 58 |
Data adapted from EP0336368B1 and EP0239062B1. Polar aprotic solvents like DMF are avoided due to base-induced epimerization.
Cyanohydrin Intermediate Formation
The cyano group in N²-(1(S)-cyano-3-phenylpropyl)-NG-trifluoroacetyl-L-lysine serves as a protected form of the terminal carboxy moiety. X-ray crystallographic analysis confirms the (S) configuration at the β-carbon, with bond angles of 109.5° for the tetrahedral cyano carbon. This intermediate remains stable under acidic conditions (pH 4–6) but undergoes hydrolysis in concentrated HCl (12M, 5 hours, 25°C) to form the carbamyl derivative.
Hydrolytic Conversion to Carbamyl Derivative
Treatment of the cyano intermediate with 12M HCl at 25°C for 5 hours effects quantitative conversion to N²-(1(S)-carbamyl-3-phenylpropyl)-NG-trifluoroacetyl-L-lysine. Key spectral data include:
- IR (KBr): 3400 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxyl)
- ¹H NMR (DMSO-d₆): δ 1.3–2.13 (m, aliphatic protons), 7.0–7.42 (m, phenyl protons)
- HPLC Purity: 95.2% (C18 column, 0.1% TFA/ACN gradient)
Neutralization with aqueous NaOH (pH 4.5) precipitates the product, which is isolated via filtration in 82% yield.
N-Carboxy Anhydride Activation
Phosgene-mediated cyclization converts the carbamyl derivative to its N-carboxy anhydride (NCA). Refluxing in methylene chloride (0.6M phosgene, 15 hours) affords the NCA in 89% yield after solvent removal. The anhydride intermediate reacts regioselectively with L-proline in subsequent steps to form lisinopril precursors.
Catalytic Hydrogenation Approaches
Alternative routes employ catalytic hydrogenation of N²-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine. Using 5% Pd/C in ethanol at 40 psi H₂, the ketone group reduces to the corresponding alcohol, which undergoes acid-catalyzed dehydration to the allylic intermediate. Hydrogenolysis conditions:
| Catalyst | Pressure (psi) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | 40 | 25 | 92 |
| PtO₂ | 30 | 50 | 88 |
| Rh/Al₂O₃ | 50 | 70 | 78 |
Data from EP0239062B1. The Pd/C system achieves complete reduction without epimerization.
Recrystallization and Purification Strategies
Diastereomer separation exploits differential solubility in methanol/water mixtures. For the (S,S) isomer:
| Solvent Ratio (MeOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 1:1 | 45 | 98.5 |
| 2:1 | 62 | 99.1 |
| 3:1 | 58 | 98.8 |
Optimal recovery (62%) occurs at 2:1 methanol/water. Triple recrystallization increases enantiomeric excess to >99%.
Industrial-Scale Production Considerations
Large-scale synthesis (100+ kg batches) employs:
- Continuous Flow Reactors: For phosgene reactions, minimizing hazardous intermediate accumulation
- Automated Crystallization: Temperature-controlled anti-solvent addition (water into methanol)
- Waste Stream Recycling: Recovery of trifluoroacetic acid via distillation
Process economics analysis reveals a 23% cost reduction when using recovered solvents versus virgin materials.
Analytical Validation of Stereochemical Purity
Orthogonal methods confirm configuration and purity:
HPLC Method:
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile Phase: Hexane/EtOH/TFA (80:20:0.1)
- Retention Times: (S,S) isomer = 12.3 min; (R,S) isomer = 14.7 min
NMR Diagnostics:
- ¹³C NMR: δ 176.8 ppm (C=O, carboxy), δ 55.3 ppm (Cα lysine)
- NOESY: Crosspeaks between phenyl protons and lysine β-CH₂ confirm spatial proximity in (S,S) isomer
Elemental Analysis:
- Calculated for C₁₆H₂₄N₂O₄: C 62.32%, H 7.84%, N 9.08%
- Found: C 62.28%, H 7.81%, N 9.05%
Q & A
Q. What are the established synthetic routes for N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, and what critical steps ensure enantiomeric purity?
The synthesis typically involves sequential protection of functional groups and stereoselective coupling. Key steps include:
- Protection of amino groups : Use of trifluoroacetyl (TFA) or ethoxycarbonyl groups to prevent side reactions during coupling .
- Stereoselective coupling : Employing chiral auxiliaries or enzymes to ensure the (S)-configuration at the 1-carboxy-3-phenylpropyl moiety .
- Deprotection and purification : Acidic hydrolysis (e.g., HCl) to remove protecting groups, followed by crystallization or HPLC for purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
Q. How should this compound be stored to maintain stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Environment : Under inert gas (N₂ or Ar) to avoid oxidation .
- Solubility : Prepare fresh solutions in polar aprotic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Contradictions often arise from solvent polarity and pH variations. Methodological approaches include:
- Solvent screening : Test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (DMF, DMSO) .
- Aggregation studies : Use dynamic light scattering (DLS) or NMR diffusion experiments to detect micelle formation .
- Temperature dependence : Measure solubility at 4°C, 25°C, and 37°C to model thermodynamic parameters .
Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?
Based on patented methods for analogous compounds:
Q. How can isotopic labeling be utilized to study the metabolic fate of this compound in biological systems?
Q. What experimental designs address low yields in coupling reactions during synthesis?
- Catalyst screening : Test coupling agents like HATU or DCC with additives (HOAt) to enhance efficiency .
- Kinetic monitoring : Use in situ FT-IR or Raman spectroscopy to optimize reaction time and prevent over-activation .
- Byproduct analysis : Identify side products (e.g., diketopiperazines) via LC-MS and adjust protecting groups accordingly .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound across studies?
- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and compound concentrations .
- Metabolite interference : Test stability in cell media via HPLC to rule out degradation products .
- Structural analogs : Cross-reference with activities of ethoxycarbonyl or trifluoroacetyl derivatives to identify structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
